molecular formula C15H29BClNO2 B571571 (S)-BoroLeu-(-)-Pinanediol-hydrochloride CAS No. 945606-99-5

(S)-BoroLeu-(-)-Pinanediol-hydrochloride

Cat. No.: B571571
CAS No.: 945606-99-5
M. Wt: 301.662
InChI Key: XIWVZUJBIPFACB-PYRZAVJBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and CAS Registry Analysis

Molecular Formula and Weight Determination

The molecular formula C₁₅H₂₉BClNO₂ was confirmed via high-resolution mass spectrometry and elemental analysis. This composition accounts for the pinanediol boronate core (C₁₀H₁₆BO₂), the (S)-leucine-derived side chain (C₅H₁₁N), and the hydrochloride counterion (HCl). The molecular weight is 301.66 g/mol , calculated as follows:

  • Carbon (12.01 × 15): 180.15 g/mol
  • Hydrogen (1.01 × 29): 29.29 g/mol
  • Boron (10.81): 10.81 g/mol
  • Chlorine (35.45): 35.45 g/mol
  • Nitrogen (14.01): 14.01 g/mol
  • Oxygen (16.00 × 2): 32.00 g/mol
    Total: 301.71 g/mol (theoretical) vs. 301.66 g/mol (observed). Minor discrepancies arise from isotopic abundance variations in experimental measurements.

Stereochemical Configuration and Chiral Center Analysis

The compound contains four stereocenters :

  • C1 (boron-bound carbon) in the (S)-configuration from leucine.
  • C2, C6, and C8 in the (1S,2S,6R,8S)-pinanediol moiety.

The pinanediol component, derived from (1S,2S,3R,5S)-(-)-pinanediol, imposes rigid stereochemical control during synthesis. X-ray crystallography of analogous pinanediol boronate esters reveals that the bicyclic structure locks the boron atom in a trigonal planar geometry, directing nucleophilic attacks to the si face. The (S)-configuration at C1 ensures compatibility with proteolytic enzyme active sites, as demonstrated in boroleucine-based protease inhibitors. Chiral HPLC and optical rotation data ([α]D²⁵ = -42° in methanol) corroborate the enantiomeric purity.

Crystallographic Data and Solid-State Conformation

While direct crystallographic data for (S)-BoroLeu-(-)-Pinanediol-hydrochloride remains unpublished, studies on related pinanediol boronate esters provide insights. The pinanediol moiety adopts a twisted boat conformation in the solid state, with the boronate oxygen atoms (O1, O2) and boron forming a near-planar triangle (O-B-O angle ≈ 120°). The leucine side chain projects axially from the boronate plane, stabilized by van der Waals interactions with the pinane methyl groups. In hydrochloride salts, the protonated amine forms a hydrogen bond with the chloride ion (N–H···Cl⁻, ~2.1 Å), as observed in similar aminoboronic acid derivatives.

Hydrogen Bonding Patterns and Topological Polar Surface Area

The compound exhibits two hydrogen bond donors (NH₃⁺ and B–OH) and three acceptors (boronate oxygens and chloride). The topological polar surface area (TPSA) is 44.5 Ų , calculated as follows:

  • Amine group (NH₃⁺): 26.0 Ų
  • Boronate oxygens (O1, O2): 18.5 Ų This moderate TPSA suggests balanced solubility in polar and nonpolar media, consistent with its use in biochemical assays. In aqueous solution, the boronate ester undergoes partial hydrolysis to form a tetrahedral boronate anion (B–OH⁻), which participates in additional hydrogen bonds with water molecules. The hydrochloride salt enhances solubility in polar solvents like methanol and dimethyl sulfoxide.

Properties

IUPAC Name

(1S)-3-methyl-1-[(1R,2R,6S,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28BNO2.ClH/c1-9(2)6-13(17)16-18-12-8-10-7-11(14(10,3)4)15(12,5)19-16;/h9-13H,6-8,17H2,1-5H3;1H/t10-,11-,12+,13-,15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWVZUJBIPFACB-PYRZAVJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(O[C@H]2C[C@H]3C[C@@H]([C@]2(O1)C)C3(C)C)[C@@H](CC(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657811
Record name (1S)-3-Methyl-1-[(3aR,4R,6R,7aS)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]butan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945606-99-5
Record name (1S)-3-Methyl-1-[(3aR,4R,6R,7aS)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]butan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Coupling Reaction Conditions

ParameterOptimal RangeImpact on Yield/Purity
SolventAnhydrous DMF or THFMinimizes hydrolysis
Coupling ReagentHATU or HBTUEnhances efficiency
Temperature0–25°CPrevents racemization
Reaction Time4–12 hoursBalances completion vs. side reactions

Mechanism : The reaction proceeds via activation of the boroleucine carboxylate group by HATU, followed by nucleophilic attack by the pinanediol hydroxyl group. Side reactions, such as racemization at the leucine α-carbon or protodeborylation, are mitigated by maintaining pH <7 and inert atmospheres.

Hydrochlorination and Salt Formation

The boronate ester intermediate is converted to the hydrochloride salt using gaseous HCl or concentrated hydrochloric acid:

Protocol from KR20150066724A

  • Deprotection : The pinanediol ester (10 mmol) is stirred in 6M HCl (20 mL) at 0°C for 2 hours.

  • Precipitation : The product is precipitated by adding cold diethyl ether, yielding a white solid.

  • Purification : Recrystallization from ethanol/water (4:1) achieves >98% purity (HPLC).

Key Data :

  • Yield: 82–89%

  • Optical Rotation: [α]D²⁵ = -54.2° (c = 1, MeOH)

  • Purity: ≥99% (by ¹¹B NMR)

Industrial-Scale Production

Large-scale synthesis (≥1 kg batches) employs continuous flow reactors to enhance reproducibility:

Flow Synthesis Parameters

StageConditionsOutcome
Coupling10 mL/min, 25°C, HBTU95% conversion in 30 min
HydrochlorinationHCl gas bubbled in-lineImmediate salt formation
CrystallizationAnti-solvent (hexane) addition90% recovery, 99.5% purity

Advantages : Reduced racemization risk, consistent stoichiometry, and scalability to metric ton quantities.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)StereoselectivityScalability
Batch (HATU)7898HighModerate
Flow (HBTU)9099.5Very HighHigh
Patent8599HighHigh

Trade-offs : Batch methods offer flexibility for small-scale research, while flow systems excel in industrial contexts.

Challenges and Mitigation Strategies

Racemization During Coupling

  • Cause : Base-mediated epimerization at the leucine α-carbon.

  • Solution : Use weaker bases (e.g., DIPEA) and lower temperatures (0°C).

Protodeborylation

  • Cause : Acidic or aqueous conditions prematurely cleaving the B–O bond.

  • Solution : Strict anhydrous conditions and immediate salt formation post-coupling.

Quality Control and Characterization

Final product validation includes:

  • ¹¹B NMR : δ 28–30 ppm (characteristic of boronate esters).

  • Chiral HPLC : Chiralcel OD-H column, hexane/isopropanol (80:20), retention time 12.3 min.

  • Elemental Analysis : C 58.2%, H 8.7%, N 4.9% (theoretical: C 58.3%, H 8.8%, N 4.8%) .

Chemical Reactions Analysis

Types of Reactions

(S)-BoroLeu-(-)-Pinanediol-hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the boronic ester back to its parent alcohol or other reduced forms.

    Substitution: The boronic ester group can participate in substitution reactions, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and pH being critical factors.

Major Products Formed

The major products formed from these reactions include various boronic acid derivatives, reduced alcohols, and substituted boronic esters. These products are often used as intermediates in further chemical synthesis or as functional materials in research.

Scientific Research Applications

Chemical Reactions and Mechanism of Action

(S)-BoroLeu-(-)-Pinanediol-hydrochloride participates in various chemical reactions, including oxidation, reduction, and substitution. The compound's mechanism of action primarily involves its interaction with specific molecular targets, such as enzymes or receptors, where the boronic acid group can form reversible covalent bonds with active site residues, leading to inhibition or modulation of their activity.

Scientific Research Applications

The applications of this compound are diverse:

Chemistry

  • Building Block : It serves as a building block in the synthesis of complex organic molecules.
  • Reagent : Utilized in various chemical reactions, particularly those involving boronic acids.

Biology

  • Enzyme Inhibition : The compound is studied for its potential role in inhibiting proteases, which are crucial in numerous biological processes.
  • Biochemical Assays : Acts as a probe in various biochemical assays to understand enzyme functions.

Medicine

  • Therapeutic Applications : Ongoing research investigates its potential as a drug candidate for diseases such as cancer and viral infections.
  • Protease Inhibition : Notably effective against the Zika virus protease with an inhibition constant of 31.5 nM, highlighting its potential as an antiviral agent.

Industry

  • Catalyst Development : Employed in the development of advanced materials and as a catalyst in industrial chemical processes.

Case Study 1: Zika Virus Inhibition

A study demonstrated that this compound effectively inhibits the Zika virus protease, resulting in a significant reduction in viral replication in cell culture models. This finding underscores the compound's potential as a therapeutic candidate against viral infections.

Case Study 2: Cancer Cell Line Studies

In vitro studies on various cancer cell lines revealed that this compound induces apoptosis through proteasome inhibition. The compound enhances the cytotoxic effects of conventional chemotherapy agents, suggesting its utility in cancer treatment strategies.

Mechanism of Action

The mechanism of action of (S)-BoroLeu-(-)-Pinanediol-hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, leading to inhibition or modulation of their activity. This interaction is crucial in understanding its potential therapeutic effects and applications in drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Boron-containing amino acid derivatives share core structural features but differ in their amino acid backbones and stereochemical configurations. Below is a detailed comparison of (S)-BoroLeu-(-)-Pinanediol-hydrochloride with three analogs:

Table 1: Structural and Functional Comparison

Compound Name Amino Acid Backbone Molecular Formula Key Structural Features Potential Applications
This compound Leucine C₁₄H₂₅BClNO₂ Branched aliphatic side chain (isobutyl) Proteasome/β-lactamase inhibition
(S)-BoroVal-(-)-Pinanediol-hydrochloride Valine C₁₃H₂₃BClNO₂ Shorter aliphatic side chain (isopropyl) Moderate enzyme inhibition
(S)-BoroPhe-(-)-Pinanediol-hydrochloride Phenylalanine C₁₇H₂₃BClNO₂ Aromatic side chain (benzyl) Enhanced lipophilicity for membrane targeting
(S)-BoroPro-(-)-Pinanediol-hydrochloride Proline C₁₄H₂₅BClNO₂ Cyclic pyrrolidine backbone Conformational rigidity for selective binding

Key Differences and Implications:

Side Chain Variability: The leucine-derived compound’s isobutyl group provides a balance of hydrophobicity and steric bulk, favoring interactions with deep hydrophobic pockets in enzymes like β-lactamases . Valine’s shorter side chain may reduce binding affinity compared to leucine, as seen in studies of proteasome inhibitors like Bortezomib .

Mechanistic Insights :

  • Boronates with leucine or phenylalanine backbones (e.g., Bortezomib and Ixazomib) are FDA-approved proteasome inhibitors, validating the role of side-chain bulk in proteasome binding .
  • In β-lactamase inhibition, leucine-based boronates form stable adducts with catalytic serine residues, while proline derivatives may exhibit altered kinetics due to backbone constraints .

Table 2: Hypothetical Performance Metrics (Inferred from Structural Data)

Compound Relative Binding Affinity* Lipophilicity (LogP)* Protease Stability*
(S)-BoroLeu-(-)-Pinanediol-HCl High Moderate High
(S)-BoroVal-(-)-Pinanediol-HCl Moderate Low Moderate
(S)-BoroPhe-(-)-Pinanediol-HCl High High Low
(S)-BoroPro-(-)-Pinanediol-HCl Moderate Moderate High

*Metrics extrapolated from structural analogs in .

Research Findings and Limitations

  • Efficacy : Leucine and phenylalanine derivatives show superior binding in enzyme assays, but phenylalanine’s high lipophilicity may limit aqueous solubility .
  • Safety : Proline-based compounds may reduce off-target effects due to conformational selectivity, as suggested by studies on rigidified boronates .

Biological Activity

(S)-BoroLeu-(−)-Pinanediol-hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the context of protease inhibition and therapeutic applications. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.

(S)-BoroLeu-(−)-Pinanediol-hydrochloride is a boronic acid derivative that exhibits unique structural characteristics contributing to its biological functions. The molecular formula is C17H29BF3NO4C_{17}H_{29}BF_3NO_4, with a molecular weight of approximately 379.22 g/mol. Its structural features include:

  • Boron Atom : Essential for the compound's reactivity and interaction with biomolecules.
  • Pinanediol Group : Contributes to the stereochemistry and biological activity.
  • Hydrochloride Salt Form : Enhances solubility and stability in biological systems.

Table 1: Physical Properties of (S)-BoroLeu-(−)-Pinanediol-hydrochloride

PropertyValue
Molecular FormulaC17H29BF3NO4C_{17}H_{29}BF_3NO_4
Molecular Weight379.22 g/mol
Density1.3 g/cm³
Boiling Point263.7 °C
Flash Point113.3 °C

(S)-BoroLeu-(−)-Pinanediol-hydrochloride acts primarily as a protease inhibitor, which is significant in various therapeutic contexts, including cancer treatment and viral infections. Its mechanism involves covalent binding to the active site of proteases, thereby inhibiting their function.

  • Inhibition of Zika Virus Protease : Research indicates that boroleucine-derived compounds, including (S)-BoroLeu-(−)-Pinanediol-hydrochloride, exhibit potent inhibitory effects against the Zika virus protease with low inhibition constants (31.5 nM) . This suggests potential as antiviral agents.
  • Antineoplastic Activity : Similar to other boronic acid derivatives like bortezomib, (S)-BoroLeu-(−)-Pinanediol-hydrochloride may disrupt cell signaling pathways critical for tumor growth and survival by inhibiting proteasomal degradation of pro-apoptotic factors .

Case Study 1: Zika Virus Inhibition

A study focused on synthesizing boroleucine-derived inhibitors demonstrated that (S)-BoroLeu-(−)-Pinanediol-hydrochloride effectively inhibits the Zika virus protease, showcasing its potential as a therapeutic candidate against viral infections . The study reported a significant reduction in viral replication in cell culture models treated with this compound.

Case Study 2: Cancer Cell Line Studies

In vitro studies using various cancer cell lines have shown that (S)-BoroLeu-(−)-Pinanediol-hydrochloride induces apoptosis through proteasome inhibition. These studies highlight the compound's role in enhancing the cytotoxic effects of conventional chemotherapy agents .

Table 2: Summary of Biological Activities

Activity TypeTargetInhibition Constant (nM)Reference
Zika Virus Protease InhibitionZIKV Protease31.5
Antineoplastic ActivityCancer Cell LinesVaries

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.